PI 103-D8
Description
Significance of the PI3K/Akt/mTOR Signaling Network in Cellular Homeostasis and Disease Pathogenesis
The PI3K/Akt/mTOR pathway is a highly conserved intracellular signaling network that plays a critical role in regulating fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and cell cycle progression. wikipedia.orgnih.govqiagen.comnih.govmdpi.comnih.govnih.govmdpi.complos.org This pathway acts as a central coordinator, integrating signals from growth factors, nutrients, and other stimuli to ensure appropriate cellular responses. nih.govqiagen.com
Under normal physiological conditions, the PI3K/Akt/mTOR pathway is essential for maintaining cellular homeostasis. However, dysregulation of this network is a hallmark of numerous pathological conditions, most notably cancer. wikipedia.orgnih.govqiagen.comnih.govmdpi.comnih.govnih.govmdpi.complos.org Aberrations in this pathway, such as activating mutations in PIK3CA, loss-of-function mutations or deletions in PTEN, or amplification and gain-of-function mutations in AKT genes, can lead to uncontrolled cell growth, increased survival, and resistance to therapeutic interventions. nih.govmdpi.com Consequently, the PI3K/Akt/mTOR pathway is a widely exploited target in cancer therapy research. nih.govnih.govnih.govmdpi.complos.org
Role of DNA-Dependent Protein Kinase (DNA-PK) in DNA Repair and Cellular Responses
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme complex involved in maintaining genomic integrity. nih.govwikipedia.orgnih.govcreative-diagnostics.comoup.com It is a key component of the non-homologous end joining (NHEJ) pathway, the predominant mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells. nih.govwikipedia.orgcreative-diagnostics.comoup.com The DNA-PK complex consists of a large catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer. wikipedia.orgcreative-diagnostics.comoup.com The Ku heterodimer recognizes and binds to broken DNA ends, subsequently recruiting DNA-PKcs to form the active holoenzyme. creative-diagnostics.comoup.com
Beyond its primary role in NHEJ and V(D)J recombination, DNA-PK also participates in other cellular processes, including triggering apoptosis in response to severe DNA damage and potentially being involved in innate immune responses to foreign DNA. nih.gov DNA-PK appears to function as both a sensor and transducer of DNA damage signals, localizing rapidly to DNA breaks and phosphorylating itself and other damage-responsive proteins. nih.gov Autophosphorylation of DNA-PKcs is considered critical for regulating end processing, enzyme inactivation, and complex dissociation during DNA repair. nih.gov
Conceptual Framework for Multi-Targeted Inhibition of PI3K/mTOR/DNA-PK
Given the central roles of the PI3K/Akt/mTOR pathway in driving proliferation and survival, and DNA-PK in maintaining genomic stability and potentially contributing to resistance mechanisms (e.g., by repairing DNA damage induced by chemotherapy or radiotherapy), simultaneous inhibition of these pathways presents a compelling research strategy. nih.govnih.govmdpi.complos.orgdovepress.com
Targeting multiple nodes within these interconnected networks with a single agent, such as a dual PI3K/mTOR inhibitor that also affects DNA-PK, offers potential advantages over single-target approaches. nih.govnih.govmdpi.complos.org For instance, inhibiting only mTORC1 can sometimes lead to feedback activation of the PI3K/Akt pathway, potentially limiting the therapeutic efficacy. mdpi.complos.org Dual PI3K/mTOR inhibitors can overcome this feedback loop by simultaneously blocking both pathways. nih.govplos.org The inclusion of DNA-PK inhibition in such a multi-targeted approach could further enhance anti-tumor effects, particularly when combined with therapies that induce DNA damage.
Overview of PI-103 as a Prototypical Inhibitor and the Research Utility of its Deuterium-Labeled Analog, PI 103-D8
PI-103 is a well-characterized chemical compound that functions as a potent ATP-competitive inhibitor targeting multiple kinases within the PI3K-related family, including various isoforms of PI3K (Class I p110α, β, δ, γ), mTOR (mTORC1 and mTORC2), and DNA-PK. medchemexpress.comtocris.comsigmaaldrich.comcaymanchem.comucsf.edufrontiersin.orgnih.gov Its ability to inhibit these key enzymes simultaneously has made it a valuable tool in preclinical research to investigate the roles of these pathways in various biological contexts, particularly in cancer. tocris.comcaymanchem.comucsf.edunih.govpnas.orgucsf.eduplos.org
Research findings have demonstrated that PI-103 inhibits constitutive and growth factor-induced activation of PI3K/Akt and mTORC1 signaling in various cancer cell lines. nih.gov It has shown antiproliferative activity and the ability to induce apoptosis in cancer cells, including those from glioma, acute myeloid leukemia (AML), hepatocellular carcinoma (HCC), and others. mdpi.comtocris.comcaymanchem.comucsf.edufrontiersin.orgnih.govucsf.eduiiarjournals.org Studies have also explored its effects in combination with other therapeutic agents, such as rapamycin (B549165) or sorafenib, showing synergistic or additive inhibitory effects on tumor growth and signaling pathways. iiarjournals.orgresearchgate.netresearchgate.net
The deuterium-labeled analog, this compound, is a modified version of PI-103 where certain hydrogen atoms are replaced by deuterium (B1214612) (²H) atoms. medchemexpress.commedchemexpress.com Deuterium labeling is a technique used in research to study the metabolism and pharmacokinetics of compounds. scispace.com The substitution of hydrogen with deuterium can affect the rate of metabolic breakdown if the carbon-hydrogen bond cleavage is a rate-limiting step in the metabolic process. scispace.com This can lead to altered pharmacokinetic properties, such as increased half-life, which can be beneficial for research studies requiring longer exposure times or for tracing the compound's fate within biological systems using mass spectrometry. scispace.com this compound serves as a research tool to facilitate studies on the metabolic profile and behavior of PI-103.
The inhibitory profile of PI-103 against key targets is summarized in the table below, based on reported IC50 values:
| Target | IC₅₀ (nM) | Source(s) |
| DNA-PK | 2 | medchemexpress.comtocris.comsigmaaldrich.comcaymanchem.com |
| PI3K p110α | 8 | medchemexpress.comtocris.comsigmaaldrich.comcaymanchem.com |
| mTORC1 | 20 | medchemexpress.comtocris.comsigmaaldrich.comcaymanchem.com |
| PI3K p110δ | 48 | medchemexpress.comtocris.comsigmaaldrich.comcaymanchem.com |
| mTORC2 | 83 | medchemexpress.comtocris.comsigmaaldrich.comcaymanchem.com |
| PI3K p110β | 88 | medchemexpress.comtocris.comsigmaaldrich.comcaymanchem.com |
| PI3K p110γ | 150 | medchemexpress.comtocris.comsigmaaldrich.comcaymanchem.com |
| PI3-KC2β | 26 | tocris.comsigmaaldrich.comcaymanchem.com |
| ATR | 850 | tocris.comsigmaaldrich.com |
| ATM | 920 | tocris.comsigmaaldrich.com |
| PI3-KC2α | ~1000 | tocris.com |
| hsVPS34 | 2300 | tocris.com |
Note: IC₅₀ values may vary slightly depending on the specific assay conditions and cell types used in different studies.
The use of this compound allows researchers to employ techniques such as mass spectrometry to differentiate the labeled compound from endogenous molecules or potential metabolites, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile in experimental settings.
Properties
Molecular Formula |
C₁₉H₈D₈N₄O₃ |
|---|---|
Molecular Weight |
356.4 |
Synonyms |
3-[4-(4-Morpholinyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-2-yl]phenol-D8; PIK 103-D8 |
Origin of Product |
United States |
Molecular Targeting and Kinase Selectivity Profiling of Pi 103 the Functional Moiety of Pi 103 D8
Pan-Inhibition of Class I PI3K Isoforms
PI-103 is recognized as a potent pan-inhibitor of Class I PI3K isoforms. guidetopharmacology.orgapexbt.comhellobio.comadooq.comdcchemicals.comaacrjournals.org These isoforms, namely p110α, p110β, p110δ, and p110γ, are catalytic subunits that play distinct yet sometimes overlapping roles in cellular signaling downstream of receptor tyrosine kinases and G protein-coupled receptors. aacrjournals.org
Quantitative data from kinase assays demonstrate the inhibitory effect of PI-103 on these isoforms, typically reported as IC50 values (the half-maximal inhibitory concentration). Different studies may report slightly varying IC50 values depending on the experimental conditions and assays used.
Here is a summary of reported IC50 values for PI-103 against Class I PI3K isoforms:
| PI3K Isoform | IC50 (nM) | Source |
| p110α | 8 | medchemexpress.com |
| p110α | 2 | apexbt.comadooq.comdcchemicals.comselleckchem.comselleckchem.com |
| p110α | 8 | rndsystems.comtocris.comcaymanchem.com |
| p110β | 88 | medchemexpress.com |
| p110β | 3 | apexbt.comadooq.comdcchemicals.comselleckchem.comselleckchem.com |
| p110β | 88 | rndsystems.comtocris.comcaymanchem.com |
| p110δ | 48 | medchemexpress.com |
| p110δ | 3 | apexbt.comadooq.comdcchemicals.comselleckchem.comselleckchem.com |
| p110δ | 48 | rndsystems.comtocris.comcaymanchem.com |
| p110γ | 150 | medchemexpress.com |
| p110γ | 15 | apexbt.comadooq.comdcchemicals.comselleckchem.comselleckchem.com |
| p110γ | 150 | rndsystems.comtocris.comcaymanchem.com |
Note: Variations in reported IC50 values can occur due to differences in experimental methodologies.
Phosphatidylinositol 3-Kinase Alpha (p110α)
PI-103 exhibits potent inhibitory activity against the p110α isoform of Class I PI3K. medchemexpress.comapexbt.comrndsystems.comtocris.comadooq.comdcchemicals.comselleckchem.comselleckchem.comcaymanchem.com Research indicates that inhibition of p110α is a key aspect of PI-103's mechanism of action. acs.orgaacrjournals.orgnih.govdrugbank.com Studies have shown low nanomolar IC50 values for PI-103 against p110α, highlighting its effectiveness in blocking the catalytic activity of this isoform. medchemexpress.comapexbt.comrndsystems.comtocris.comadooq.comdcchemicals.comselleckchem.comselleckchem.comcaymanchem.com The inhibition of p110α by PI-103 contributes to the downstream effects observed in various cellular models, including the reduction of phosphorylated Akt. plos.orgaacrjournals.orgnih.govaacrjournals.orgnih.govnih.govtandfonline.comresearchgate.netpnas.org
Phosphatidylinositol 3-Kinase Delta (p110δ)
PI-103 is a potent inhibitor of the p110δ isoform. medchemexpress.comapexbt.comrndsystems.comtocris.comadooq.comdcchemicals.comselleckchem.comselleckchem.comcaymanchem.com This isoform is primarily expressed in leukocytes and plays a critical role in immune cell signaling. The low nanomolar IC50 values reported for p110δ indicate that PI-103 effectively targets this isoform. medchemexpress.comapexbt.comrndsystems.comtocris.comadooq.comdcchemicals.comselleckchem.comselleckchem.comcaymanchem.com
Phosphatidylinositol 3-Kinase Gamma (p110γ)
The p110γ isoform is also inhibited by PI-103, though typically with slightly higher IC50 values compared to the other Class I isoforms in some studies. medchemexpress.comrndsystems.comtocris.comcaymanchem.com However, other data show low nanomolar potency against p110γ as well. apexbt.comadooq.comdcchemicals.comselleckchem.comselleckchem.com This isoform is involved in signaling downstream of G protein-coupled receptors and is important in various cellular processes, including inflammation and angiogenesis. drugbank.com
Inhibition of Mammalian Target of Rapamycin (B549165) (mTOR) Complexes
Beyond its activity against Class I PI3Ks, PI-103 is also a potent inhibitor of mTOR. plos.orginvivogen.comaacrjournals.orgnih.govmedchemexpress.comguidetopharmacology.orgapexbt.comhellobio.comrndsystems.comtocris.commedchemexpress.comadooq.comdcchemicals.comaacrjournals.orgaacrjournals.orgselleckchem.comcaymanchem.comnih.govtandfonline.comresearchgate.netpnas.orgnih.govucsf.edunih.govnih.gov mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). PI-103 has been shown to inhibit both complexes. medchemexpress.comrndsystems.comtocris.commedchemexpress.comdcchemicals.comcaymanchem.comnih.govnih.gov
mTOR Complex 1 (mTORC1)
PI-103 is a potent inhibitor of mTORC1, a key regulator of cell growth, proliferation, and protein synthesis. plos.orginvivogen.comaacrjournals.orgnih.govmedchemexpress.comapexbt.comhellobio.comrndsystems.comtocris.commedchemexpress.comadooq.comdcchemicals.comaacrjournals.orgaacrjournals.orgselleckchem.comcaymanchem.comnih.govtandfonline.comresearchgate.netpnas.orgnih.govucsf.edunih.govnih.gov Its activity against mTORC1 is reflected in low nanomolar IC50 values. medchemexpress.comapexbt.comhellobio.comrndsystems.comtocris.commedchemexpress.comadooq.comdcchemicals.comselleckchem.comcaymanchem.com Inhibition of mTORC1 by PI-103 leads to decreased phosphorylation of its downstream targets, such as p70 S6 kinase (S6K) and ribosomal protein S6 (rpS6). aacrjournals.orgnih.govaacrjournals.orgnih.govtandfonline.comresearchgate.netnih.gov This dual inhibition of both PI3K and mTORC1 is considered crucial for the biological effects of PI-103 in various cellular contexts. acs.orgaacrjournals.orgnih.govnih.govucsf.edunih.gov
Here is a summary of reported IC50 values for PI-103 against mTORC1:
| Target | IC50 (nM) | Source |
| mTORC1 | 20 | medchemexpress.comrndsystems.comtocris.commedchemexpress.comcaymanchem.com |
| mTORC1 | 30 | apexbt.comadooq.comdcchemicals.comselleckchem.com |
| mTORC1 | 20 | hellobio.com |
Note: Variations in reported IC50 values can occur due to differences in experimental methodologies.
mTOR Complex 2 (mTORC2)
The mechanistic target of rapamycin (mTOR) exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). amegroups.org Unlike rapamycin, which primarily inhibits mTORC1, PI-103 is notable for its ability to potently inhibit both mTORC1 and mTORC2. medchemexpress.comnih.govscbt.com mTORC2 is a key regulator of cell proliferation, survival, migration, and cytoskeletal remodeling. wikipedia.org It contains core subunits including mTOR, DEP domain containing mTOR-interacting protein (DEPTOR), mammalian lethal with sec-13 protein 8 (mLST8), and TTI1/TEL2 complex, and also includes rapamycin-insensitive companion of mTOR (RICTOR), mammalian stress-activated protein kinase interacting protein 1 (mSIN1), and protein observed with rictor 1 and 2 (Protor1/2), with Rictor serving as a scaffold for substrate binding. wikipedia.org
Research indicates that PI-103 inhibits mTORC2 with an IC50 value reported to be in the low nanomolar range. medchemexpress.comrndsystems.combio-techne.com This inhibition of mTORC2 by PI-103 contributes to its broader impact on cellular signaling pathways compared to rapamycin. nih.gov The dual inhibition of both mTOR complexes by PI-103 has been suggested to underlie some of its observed cellular activities. nih.gov
The inhibitory potency of PI-103 against mTORC2 is summarized in the table below:
| Target | IC50 (nM) | Source |
| mTORC2 | 83 | medchemexpress.comrndsystems.combio-techne.com |
Inhibition of DNA-Dependent Protein Kinase (DNA-PK) Catalytic Subunit (DNA-PKcs)
PI-103 is also a potent inhibitor of DNA-dependent protein kinase (DNA-PK), specifically targeting its catalytic subunit, DNA-PKcs. apexbt.commedchemexpress.comrndsystems.combio-techne.commedchemexpress.com DNA-PKcs is a serine/threonine protein kinase that plays a critical role in the DNA damage response, particularly in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks. uniprot.orgnih.govwikipedia.org It acts as a molecular sensor for DNA damage and is essential for protecting and aligning broken DNA ends, as well as recruiting other repair proteins. uniprot.org
The inhibitory potency of PI-103 against DNA-PK is summarized in the table below:
| Target | IC50 (nM) | Source |
| DNA-PK | 2 | medchemexpress.comrndsystems.combio-techne.commedchemexpress.com |
Broader Kinase Inhibitory Spectrum and Off-Target Considerations (e.g., ATR, ATM, hsVPS34)
Beyond its primary targets of class I PI3Ks, mTOR, and DNA-PK, PI-103 exhibits activity against a broader spectrum of kinases, although generally with lower potency. aacrjournals.orgrndsystems.combio-techne.com These include other members of the PI3K-related kinase (PIKK) family, such as Ataxia-Telangiectasia and Rad3-related protein (ATR) and Ataxia-Telangiectasia Mutated (ATM), as well as human vacuolar protein sorting 34 (hsVPS34), a class III PI3K. rndsystems.combio-techne.com
ATR and ATM are crucial serine/threonine kinases involved in the DNA damage response, activated by different types of DNA lesions. genecards.orgnih.gov ATR is primarily activated by replication stress and single-stranded DNA breaks, while ATM is activated by DNA double-strand breaks. nih.govnih.govnih.gov hsVPS34 is involved in autophagy and protein trafficking.
While PI-103 inhibits ATR and ATM, its potency against these kinases is considerably lower than its potency against DNA-PK, class I PI3Ks, and mTOR. rndsystems.combio-techne.com Similarly, its inhibitory activity against hsVPS34 is also in the micromolar range. medchemexpress.comrndsystems.combio-techne.com These off-target inhibitions should be considered when interpreting the cellular effects of PI-103, particularly at higher concentrations. aacrjournals.org
The inhibitory potency of PI-103 against ATR, ATM, and hsVPS34 is summarized in the table below:
| Target | IC50 (nM) | Source |
| ATR | 850 | rndsystems.combio-techne.comadooq.com |
| ATM | 920 | rndsystems.combio-techne.comadooq.com |
| hsVPS34 | 2300 (2.3 μM) | medchemexpress.comrndsystems.combio-techne.comadooq.com |
The comprehensive kinase selectivity profiling of PI-103 reveals it as a multi-targeted inhibitor with potent activity against class I PI3Ks, mTOR (both mTORC1 and mTORC2), and DNA-PK, alongside weaker inhibition of other kinases like ATR, ATM, and hsVPS34. aacrjournals.orgmedchemexpress.comrndsystems.combio-techne.com This distinct profile contributes to its diverse biological effects observed in research studies.
Biochemical and Molecular Mechanisms of Action of Pi 103 Elucidated Via Research on Pi 103 D8 S Active Form
ATP-Competitive Inhibitory Mechanism
PI-103 functions as an ATP-competitive inhibitor of PI3K and mTOR invivogen.com. This means that PI-103 binds to the active site of these kinases, competing with adenosine (B11128) triphosphate (ATP). By occupying the ATP-binding pocket, PI-103 prevents the transfer of a phosphate (B84403) group from ATP to the substrate, thereby inhibiting the kinase activity. PI-103 inhibits the catalytic activity of all four class I PI3K subunits (α, β, γ, and δ) guidetopharmacology.orgguidetopharmacology.orgselleckchem.com. It also inhibits both mTORC1 and mTORC2 complexes medchemexpress.commedchemexpress.comiiarjournals.org.
Table 1: PI-103 Inhibition Potency (IC50 values)
| Target Kinase | IC50 (nM) | Source |
| DNA-PK | 2 | medchemexpress.comtocris.comrndsystems.com |
| PI3Kα | 8 | medchemexpress.comtocris.comrndsystems.com |
| mTORC1 | 20 | medchemexpress.comtocris.comrndsystems.com |
| PI3Kβ | 88 | medchemexpress.comtocris.comrndsystems.com |
| mTORC2 | 83 | medchemexpress.comtocris.comrndsystems.com |
| PI3Kδ | 48 | medchemexpress.comtocris.comrndsystems.com |
| PI3Kγ | 150 | medchemexpress.comtocris.comrndsystems.com |
| PI 3-KC2β | 26 | tocris.comrndsystems.com |
| ATR | 850 | tocris.comrndsystems.com |
| ATM | 920 | tocris.comrndsystems.com |
| PI 3-KC2α | ~1000 | tocris.comrndsystems.com |
| hsVPS34 | 2300 | tocris.comrndsystems.com |
Note: IC50 values may vary depending on the experimental conditions and cell types used.
Modulation of Downstream Signaling Pathways and Key Effectors
Inhibition of PI3K and mTOR by PI-103 leads to the modulation of several downstream signaling molecules that are critical for various cellular processes, including cell growth, survival, and proliferation invivogen.comhaematologica.org.
Phosphorylation Dynamics of Akt/PKB (e.g., Thr308, Ser473)
The PI3K/Akt signaling pathway is frequently hyperactivated in various cancers, making it a significant drug target haematologica.orgsemanticscholar.org. PI3K activation leads to the production of phosphatidylinositol trisphosphate (PIP3), which recruits PDK1 and Akt to the plasma membrane haematologica.org. PDK1 phosphorylates Akt at Thr308, and full Akt activity also requires phosphorylation at Ser473, which is primarily mediated by the mTORC2 complex haematologica.orgsemanticscholar.org.
Research has shown that PI-103 significantly decreases the phosphorylation of Akt at both Ser473 and Thr308 plos.orgsemanticscholar.orgresearchgate.net. For instance, studies in T-cell lymphoma cells exposed to hydrogen peroxide demonstrated that PI-103 reduced phosphorylation of Akt at Ser473 by approximately 97% and at Thr308 by approximately 77% compared to untreated cells plos.org. In acute myeloid leukemia (AML) cell lines, PI-103 showed a dose-dependent inhibition of Akt phosphorylation at both Ser473 and Thr308 ashpublications.org.
Table 2: Effect of PI-103 on Akt Phosphorylation in T-Cell Lymphoma Cells
| Treatment Group | p-Akt (Ser473) (% of H2O2-treated) | p-Akt (Thr308) (% of H2O2-treated) | Source |
| H2O2-treated | 100 | 100 | plos.org |
| PI-103 + H2O2-treated | ~3 | ~23 | plos.org |
Data derived from approximate values presented in the source.
Regulation of Ribosomal Protein S6 Kinase (S6K) and Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1)
mTORC1 plays a crucial role in regulating protein synthesis and cell growth, largely through its downstream targets, S6K and 4E-BP1 tandfonline.comresearchgate.netpnas.org. mTORC1 phosphorylates S6K, leading to its activation, and also phosphorylates 4E-BP1, which results in the dissociation of 4E-BP1 from eIF4E, thereby promoting cap-dependent mRNA translation tandfonline.compnas.org.
PI-103, as a dual PI3K/mTOR inhibitor, effectively inhibits the phosphorylation of both S6K and 4E-BP1 ashpublications.orgtandfonline.com. Studies have shown that PI-103 can repress rapamycin-induced 4E-BP1 phosphorylation, indicating its direct inhibitory effect on mTOR's catalytic activity tandfonline.compnas.orgpnas.org. In AML cells, PI-103 treatment resulted in a dose-dependent inhibition of p70S6-kinase (S6K) phosphorylation ashpublications.org. Inhibition of S6K by PI-103 can also eliminate the negative feedback loop mediated by S6K, which can otherwise lead to the activation of upstream pathways like Ras/Raf/MAPK iiarjournals.orgnih.gov.
Glycogen Synthase Kinase-3 (GSK-3) Activity Modulation
Akt, when activated, can phosphorylate and inhibit Glycogen Synthase Kinase-3 (GSK-3) ucsf.edu. GSK-3 is involved in various cellular processes, including glucose metabolism, cell signaling, and apoptosis.
PI-103 has been shown to potently inhibit the activation of GSK3 ucsf.eduresearchgate.net. This is likely an indirect effect resulting from the inhibition of Akt phosphorylation by PI-103. By reducing Akt activity, PI-103 can relieve the inhibitory phosphorylation of GSK-3, potentially leading to increased GSK-3 activity.
Interrogation of DNA Repair Mechanisms
Beyond its effects on PI3K and mTOR, PI-103 has also been found to influence DNA repair mechanisms, particularly the Non-Homologous End Joining (NHEJ) pathway mdpi.comresearchgate.net.
Non-Homologous End Joining (NHEJ) Pathway Inhibition
DNA-dependent protein kinase (DNA-PK) is a key component of the NHEJ pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs) medchemexpress.commdpi.com. DNA-PK is a member of the PIKK (PI3K-related kinase) family, and many PI3K inhibitors, including PI-103, also show inhibitory activity against DNA-PK medchemexpress.commdpi.com.
PI-103 is a potent inhibitor of DNA-PK, with an IC50 value reported to be as low as 2 nM medchemexpress.comtocris.comrndsystems.commedchemexpress.com. Inhibition of DNA-PK by PI-103 can impair the efficient repair of DNA double-strand breaks via the NHEJ pathway mdpi.comresearchgate.netnih.gov. This effect has been shown to chemosensitize cancer cells to DNA-damaging agents by leading to persistent DNA damage mdpi.comresearchgate.net. Studies in glioblastoma cells demonstrated that PI-103 treatment prolonged doxorubicin-induced DNA damage and retarded the clearance of DNA damage foci researchgate.net. The inhibition of DNA-PK by PI-103 appears to be crucial for mediating the chemosensitization effect in combination with DNA-damaging drugs researchgate.net.
Table 3: PI-103 Inhibition Potency against DNA-PK
| Target Kinase | IC50 (nM) | Source |
| DNA-PK | 2 | medchemexpress.comtocris.comrndsystems.com |
Enhancement of DNA Damage Resolution Impairment
PI-103 has been demonstrated to enhance the impairment of DNA damage resolution, particularly affecting the repair of DNA double-strand breaks (DSBs). This effect is significantly linked to its inhibitory activity against DNA-dependent protein kinase (DNA-PK) researchgate.netresearchgate.netnih.gov. DNA-PK is a pivotal component of the Non-Homologous End-Joining (NHEJ) pathway, one of the primary mechanisms for repairing DSBs in mammalian cells medchemexpress.commdpi.commdpi.com.
Studies have shown that treatment with PI-103 leads to persistent γ-H2AX foci, a widely recognized marker of DNA strand breaks and activated DNA damage response pathways researchgate.netmdpi.com. This persistence indicates a delay in the repair process of these breaks researchgate.netmdpi.comnih.gov. The underlying mechanism involves the inhibition of DNA-PK-mediated DNA repair, as evidenced by pharmacological and genetic inhibition studies comparing PI3K, DNA-PK, and mTOR inhibition researchgate.netresearchgate.netnih.gov. Blockage of PI3K or DNA-PK, but not mTOR, significantly delays the resolution of DNA damage induced by agents like doxorubicin (B1662922), leading to increased apoptosis researchgate.netresearchgate.netnih.gov.
Beyond DNA-PK, PI-103 treatment has also been associated with decreased levels of RAD51 and phosphorylated DNA-PK, while not significantly affecting ATR mdpi.com. RAD51 is a key protein involved in Homologous Recombination (HR), another major DNA repair pathway mdpi.com. Additionally, PI-103 has been observed to downregulate BRCA1, a crucial mediator in HR mdpi.com. These findings collectively suggest that PI-103 impairs DNA damage resolution by interfering with both NHEJ (via DNA-PK inhibition) and potentially HR pathways.
PI-103's ability to retard DSB repair has been observed at concentrations ranging from 0.06 to 1 µM, enhancing cellular sensitivity to both radiation and chemotherapy mdpi.com. For instance, in glioblastoma cells, PI-103 prolonged doxorubicin-induced DNA damage and retarded the clearance of γH2A.X foci researchgate.net. While the initial DNA damage might be similar, the resolution of this damage is significantly delayed in the presence of PI-103 researchgate.net.
Influence on Cellular Redox State and Reactive Oxygen Species (ROS) Levels
The influence of PI-103 on cellular redox state and Reactive Oxygen Species (ROS) levels is an area of ongoing research, particularly highlighted by the development of prodrugs designed to be activated in high ROS environments. RIDR-PI-103, a ROS-induced drug release prodrug linked to PI-103, exemplifies this connection researchgate.netaacrjournals.orgpatsnap.comnih.gov. This prodrug is designed to release the active PI-103 specifically under conditions of elevated ROS, which are often found in certain disease microenvironments, such as in BRAF and MEK inhibitor-resistant melanoma cells researchgate.netaacrjournals.orgpatsnap.com.
Studies utilizing RIDR-PI-103 have shown that its activation and subsequent release of PI-103 are triggered by high ROS levels researchgate.netaacrjournals.orgpatsnap.comnih.gov. This mechanism allows for targeted delivery of the PI3K inhibitor activity to cells with increased oxidative stress nih.gov. In BRAF-mutant melanoma cells resistant to BRAF and MEK inhibitors, elevated ROS levels are observed, providing a rationale for exploring the efficacy of RIDR-PI-103 in this context researchgate.netaacrjournals.orgpatsnap.com. The addition of a ROS scavenger like glutathione (B108866) can significantly rescue cell proliferation in these resistant cells treated with RIDR-PI-103, further supporting the ROS-activated release mechanism researchgate.netaacrjournals.orgpatsnap.com.
Beyond the activation mechanism of its prodrug, PI-103 itself has been shown to influence ROS levels in certain cellular contexts. For example, in T-cell lymphoma cells exposed to hydrogen peroxide to induce oxidative stress, both PI-103 and the antioxidant quercetin (B1663063) were found to suppress the enhanced level of ROS plos.org. This suggests that PI-103 can attenuate ROS accumulation under conditions of induced oxidative stress plos.org. The mechanism by which PI-103 achieves this may involve its downstream effects on signaling pathways, such as the PI3K-AKT pathway, which can be influenced by oxidative stress plos.org.
Cellular Responses and Phenomenological Studies of Pi 103 Relevant for Pi 103 D8 Research Applications
Regulation of Cell Proliferation and Cell Cycle Progression in Diverse Cell Lines
PI-103 has been shown to inhibit cell proliferation in a wide variety of human cancer cell lines aacrjournals.orgselleckchem.comresearchgate.netselleckchem.com. Its antiproliferative effects are often associated with the modulation of cell cycle progression.
Cell Cycle Arrest in G0-G1 Phase
A key mechanism by which PI-103 inhibits proliferation is by inducing cell cycle arrest, frequently in the G0-G1 phase. This effect has been observed in various cell lines, including leukemic blast cells, non-small cell lung cancer (NSCLC) cells, T-cell acute lymphoblastic leukemia (T-ALL) cells, pancreatic cancer cells, and glioma cells medchemexpress.comnih.govresearchgate.netnih.govnih.govresearcher.lifeaacrjournals.orgucsf.edu.
Studies have shown that PI-103 treatment leads to a decrease in the percentage of cells in the S and G2/M phases and a corresponding increase in the G0/G1 population researchgate.netnih.govucsf.edu. This arrest is often accompanied by changes in the expression levels of key cell cycle regulatory proteins. For instance, in NSCLC cells, PI-103 treatment resulted in the down-regulation of cyclin D1 and cyclin E1 and the simultaneous up-regulation of p21 and p27, which are associated with G0-G1 phase arrest nih.gov. Similarly, in pancreatic cancer cells, PI-103 regulated cell-cycle relevant proteins, including increased p27 and decreased CDK1 and cyclin B aacrjournals.org. The induction of G0-G1 arrest by PI-103 can be independent of p53 gene status in some cell types nih.govresearcher.life.
Here is a summary of PI-103's effect on cell cycle arrest in different cell lines:
| Cell Line Type | Observed Effect on Cell Cycle | Key Molecular Changes | Source |
| Leukemic blast cells | G1 arrest | Not specified in detail | medchemexpress.comnih.gov |
| NSCLC (A549, H460) | G0-G1 arrest | Down-regulation of cyclin D1, E1; Up-regulation of p21, p27 | nih.gov |
| T-ALL | G0/G1 arrest | Dephosphorylation of Akt, GSK-3β; Dephosphorylation of mTOR downstream targets (p70S6 kinase, ribosomal S6 protein, 4E-BP1) | nih.gov |
| Pancreatic cancer (Panc-1) | G0/G1 arrest | Increased p27; Decreased CDK1, cyclin B | aacrjournals.org |
| Glioma (U87MG) | G1 arrest | Significant decrease in cyclin D1 expression | researchgate.net |
| Glioma (PTENwt and PTENmt) | G0-G1 arrest | Effect independent of PTEN status | ucsf.edu |
| Laryngeal squamous carcinoma (Hep-2) | S phase arrest (in combination with TRAIL) | Decreased Cyclin D1, Cyclin E1 | nih.gov |
Induction of Programmed Cell Death Pathways
Beyond inhibiting proliferation, PI-103 is also known to induce programmed cell death, primarily through apoptosis and autophagy.
Initiation of Apoptosis (e.g., Mitochondrial Apoptosis)
PI-103 has been shown to induce apoptosis in various cancer cell types, including leukemic blast cells, T-ALL cells, sarcoma cells, and hepatocellular carcinoma cells nih.govselleckchem.comnih.govplos.orgtandfonline.com. In leukemic blast cells, PI-103 has been reported to induce mitochondrial apoptosis medchemexpress.comnih.gov. The mitochondrial apoptosis pathway involves the activation of pro-apoptotic proteins like Bax, which translocates to the mitochondrial membrane, leading to loss of mitochondrial membrane potential and release of cytochrome c, ultimately activating caspases plos.orgtandfonline.com. Studies in sarcoma cells have shown that PI-103 enhances doxorubicin-induced apoptosis by activating Bax and the mitochondrial apoptosis pathway, leading to caspase 3 activation plos.org. In laryngeal squamous carcinoma cells, PI-103 in combination with TRAIL increased the expression of caspase 9, 8, and 3 nih.gov.
Autophagy Induction and its Interplay with Apoptosis
PI-103 has been shown to induce autophagy in certain cell types, such as glioma cells and pancreatic cancer cells tocris.comaacrjournals.orgaacrjournals.orgrndsystems.comucsf.eduresearchgate.net. Autophagy is a cellular process involving the degradation and recycling of cellular components, which can act as a survival mechanism under stress or, in some cases, contribute to cell death aacrjournals.org.
The relationship between PI-103-induced autophagy and apoptosis is complex and can be cell-type dependent. In glioma cells, PI-103 was shown to induce autophagy, and inhibitors of autophagy cooperated with PI-103 to induce apoptosis aacrjournals.org. This suggests that in some contexts, inhibiting autophagy can enhance the apoptotic effects of PI-103. Similarly, in pancreatic adenocarcinoma cells, dual inhibition of PI3K and mTOR by PI-103 resulted in increased apoptosis induction compared to inhibiting each target alone, and combined administration of PI3K/mTOR and autophagy inhibitors showed increased anti-tumor activity ucsf.edu.
However, other studies suggest that PI-103 might impair autophagic flux, meaning it can induce the formation of autophagosomes but block their degradation through lysosomes nih.gov. This can lead to an accumulation of autophagosomes. In certain cell types, PI-103-induced cell death was observed even when apoptosis and necroptosis were inhibited, suggesting cell death mechanisms independent of classical apoptosis nih.gov.
In pancreatic cancer cells, PI-103 induced autophagy characterized by an increase in the conversion of LC3-I to LC3-II and the appearance of cytoplasmic vacuoles aacrjournals.org. Knockdown of beclin1, a protein involved in autophagy, attenuated the growth inhibitory effect of PI-103, suggesting a link between autophagy and growth inhibition aacrjournals.org.
Here is a summary of PI-103's effects on apoptosis and autophagy:
| Cellular Process | Observed Effect of PI-103 | Cell Line Examples | Interplay with Apoptosis | Source |
| Apoptosis Induction | Induces apoptosis, including mitochondrial apoptosis pathway activation (Bax, caspases). | Leukemic blast cells, T-ALL, Sarcoma, HCC, Laryngeal squamous carcinoma | Enhanced by autophagy inhibition in some contexts. | medchemexpress.comnih.govselleckchem.comnih.govnih.govplos.orgtandfonline.com |
| Autophagy Induction | Induces autophagosome formation and LC3 conversion. Can impair autophagic flux. | Glioma, Pancreatic cancer, HeLa, RT4-D6P2T neuronal Schwann cells | Complex and cell-type dependent; Inhibition of autophagy can enhance apoptosis. May contribute to growth inhibition. | tocris.comaacrjournals.orgaacrjournals.orgrndsystems.comucsf.eduresearchgate.netnih.gov |
Impact on Cell Migration and Invasion Potential
PI-103 has been reported to inhibit the migration and invasion of various cancer cells aacrjournals.orgselleckchem.comnih.govplos.orgtandfonline.comnih.gov. Inhibition of the PI3K/Akt/mTOR pathway, which is targeted by PI-103, is known to affect processes involved in cell motility and invasion, such as cell adhesion, cell migration, and the organization of the actin cytoskeleton aacrjournals.orgplos.orgdrugbank.comnih.gov.
Studies in glioblastoma (GBM) cells have shown cell line-specific responses to PI-103 in terms of cell motility nih.gov. While PI-103 inhibited the migration of less invasive GBM cells, it had little effect on highly invasive GBM cells, possibly due to aberrant reactivation of the PI3K pathway in the resistant cells nih.gov. PI-103 treatment in sensitive GBM cells led to a decrease in migration speed and was associated with massive morphological changes and reorganization of the actin cytoskeleton nih.gov.
In laryngeal squamous carcinoma cells, the combination of PI-103 and TRAIL statistically decreased cell migration and invasion compared to PI-103 alone nih.gov. PI-103 has also been shown to reduce cell migration and invasion in hepatocellular carcinoma cells tandfonline.com.
Influence on Gene Expression and Protein Synthesis Regulation
PI-103, as a dual inhibitor of PI3K and mTOR, exerts significant influence on cellular processes regulated by these pathways, including gene expression and protein synthesis. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. medchemexpress.comoup.comescholarship.orgdrugbank.com.
Studies investigating the effects of PI-103 on gene expression using techniques such as cDNA microarray analysis have revealed alterations in the expression profiles of genes involved in various cellular functions. researchgate.net. For example, treatment with PI-103 has been shown to affect the expression of genes related to cell cycle regulation and cholesterol metabolism in human glioma cell lines. researchgate.net. Specifically, changes in the expression of genes encoding proteins essential for cell cycle progression have been observed. researchgate.net.
Furthermore, PI-103's inhibition of mTOR, a central node in the protein synthesis machinery, directly impacts protein translation. scbt.comresearchgate.netmedchemexpress.cominvivogen.com. mTOR regulates protein synthesis by controlling the activity of key downstream targets, including p70S6K and 4EBP1. scbt.comresearchgate.net. Inhibition of mTOR by PI-103 leads to decreased phosphorylation of these targets, resulting in the modulation of mRNA translation. aacrjournals.orgresearchgate.net. This can selectively affect the translation of certain classes of mRNAs, such as those containing a 5' terminal oligopyrimidine (TOP) sequence, which encode components of the protein synthesis machinery. researchgate.net.
Preclinical in Vivo Investigations of Pi 103 Inferences for Pi 103 D8 Research
Efficacy in Murine Xenograft Models of Malignancy
Studies in various murine xenograft models have demonstrated the efficacy of PI-103 as an inhibitor of tumor growth. These models serve as critical tools for evaluating the in vivo anti-cancer activity of compounds like PI-103 and extrapolating potential effects for related molecules such as PI 103-D8.
PI-103 has shown significant activity in preclinical models of glioma. It has been identified as a compound with unique activity against genetically diverse glioma cell lines and has demonstrated efficacy against established human tumor xenografts in mice nih.govnih.govoncotarget.com. Studies have indicated that PI-103 can block proliferation in a broad range of glioma cell lines, suggesting that combined inhibition of p110α and mTOR represents a promising therapeutic strategy in glioma, irrespective of PTEN or p53 status nih.gov. Preclinical treatment of glioma xenografts with PI-103, which inhibits PI3 kinase α, mTORC1, and mTORC2, blocked proliferation without inducing apoptosis, suggesting a cytostatic effect in vivo. nih.gov PI-103 has also been shown to specifically reduce tumor volumes in orthotopic intracranial xenograft models, sometimes in combination with other therapies. nih.govoncotarget.com Furthermore, PI-103 has been reported to induce autophagosome formation in glioma cells and enhance tumor radiosensitivity in PTEN-mutated glioma cells. researchgate.netnih.gov
In preclinical models of Acute Myelogenous Leukemia (AML), PI-103 has demonstrated anti-leukemic activity. Targeting PI3K and mTOR with dual inhibitors like PI-103 has shown promise in preclinical AML studies. oatext.com PI-103 has been documented to block cell cycle progression in the G1 phase and exhibit modest proapoptotic activity in AML cell lines when used alone. nih.gov Notably, in primary AML cells, PI-103 not only inhibited leukemic cell proliferation but also induced mitochondrial apoptosis, particularly in a subset of cells enriched in leukemia-initiating cells. oncotarget.comnih.gov While affecting the clonogenicity of leukemic progenitors, PI-103 had moderate effects on normal hematopoietic progenitor cells, suggesting a potential therapeutic window. oncotarget.comnih.gov
The effects of PI-103 in melanoma models have been investigated, revealing complex outcomes. While PI-103 inhibited melanoma cell proliferation in vitro, its effect on in vivo tumor growth in immunocompetent mice showed unexpected results. researchgate.net Data suggests that PI-103 induced immunosuppression, potentially promoting in vivo tumor growth and inhibiting apoptosis in immunocompetent models. apexbt.comresearchgate.netmedchemexpress.comchemsrc.com In contrast, PI-103 was effective in reducing tumor growth in immunocompromised mice. researchgate.net Combination studies have also been conducted, with one report describing synergistic effects of PI-103 with rapamycin (B549165) against melanoma in a human melanoma xenograft model, leading to a statistically significant reduction in tumor volume. nih.gov Another study exploring combinations noted that co-treatment with PI-103 and a CDK4 inhibitor led to significantly more growth inhibition in NRAS-mutant melanoma cell lines in vitro. aacrjournals.org
PI-103 has demonstrated therapeutic activity in xenograft models of various other solid tumors. PI-103 treatment has shown activity against breast and ovarian cancer xenograft growth, as well as against prostate and colon cancer cells used in studies. aacrjournals.org In prostate cancer models, PI-103 has shown antiproliferative properties in preclinical trials. escholarship.org Studies in ovarian cancer cell lines and mouse models have suggested that dual PI3K/mTOR inhibitors like PI-103 can cause cell cycle arrest and apoptosis, and reduce tumor size and progression. In colon cancer, PI-103 has been shown to inhibit cell proliferation in vitro and reduce the size of xenograft tumors in mice. amegroups.com Combinations of PI-103 with other agents, such as TRAIL or RAD001 (everolimus), have shown synergistic or additive effects in inhibiting tumor growth in colorectal and ovarian/prostate cancer xenograft models, respectively. nih.govresearchgate.net PI-103 has also shown antitumor activity in hepatocellular carcinoma xenograft models, inhibiting tumor growth as a single agent and showing additive inhibition in combination with sorafenib. iiarjournals.org
Melanoma Models
Evaluation of Systemic Biological Consequences
Beyond direct anti-tumor effects, preclinical in vivo studies with PI-103 have also investigated its systemic biological consequences, particularly its impact on the immune system.
PI-103 has been observed to induce immunomodulatory effects, which appear to be context-dependent. Several studies highlight the immunosuppressive potential of PI-103. It has been reported that PI-103 induces immunosuppression, promoting in vivo tumor growth in certain models and inhibiting apoptosis. apexbt.comresearchgate.netmedchemexpress.comchemsrc.com PI-103 has been found to reduce lymphocyte numbers in vivo and suppress immune rejection of melanoma xenografts. nih.gov Experimental studies in mice have shown that dual PI3K/mTOR inhibitors like PI-103 interfered with IL-2-dependent responses in T-cells. nih.govfrontierspartnerships.org While inhibiting proliferation and effector functions in non-regulatory T-cells, these inhibitors increased the differentiation, preferential expansion, and suppressor activity of induced regulatory T cells (iTregs). nih.govfrontierspartnerships.org Similar to rapamycin, in vivo administration of PI-103 controlled the immunological response against allogeneic skin grafts. nih.govfrontierspartnerships.org These findings suggest that PI-103 can exert immunosuppressive effects by influencing T-cell subsets, which is an important consideration for its potential therapeutic application and for research involving related compounds like this compound.
Table: Preclinical In Vivo Efficacy of PI-103 in Murine Xenograft Models
| Cancer Type | Model Type | Key Findings |
| Glioma | Murine Xenograft | Inhibited proliferation, showed cytostatic effects, reduced tumor volume, enhanced radiosensitivity. nih.govnih.govoncotarget.comresearchgate.netnih.gov |
| Acute Myelogenous Leukemia | Preclinical AML Models | Inhibited proliferation, induced mitochondrial apoptosis in LIC-enriched subset, moderate effects on normal progenitors. oncotarget.comoatext.comnih.gov |
| Melanoma | Murine Xenograft | Inhibited proliferation in vitro; promoted growth in vivo in immunocompetent mice (linked to immunosuppression); effective in immunocompromised mice. apexbt.comresearchgate.netchemsrc.com Synergistic with rapamycin in one xenograft model. nih.gov |
| Prostate Cancer | Murine Xenograft | Showed antiproliferative properties, reduced tumor mass in combination with RAD001. escholarship.orgresearchgate.net |
| Breast Cancer | Murine Xenograft | Showed therapeutic activity. aacrjournals.org |
| Colon Cancer | Murine Xenograft | Inhibited cell proliferation and reduced tumor size, synergistic or additive effects with TRAIL. amegroups.comnih.gov |
| Ovarian Cancer | Murine Xenograft | Inhibited growth, caused cell cycle arrest and apoptosis, reduced tumor size and progression, reduced tumor mass in combination with RAD001. aacrjournals.orgresearchgate.net |
| Hepatocellular Carcinoma | Murine Xenograft | Inhibited tumor growth as a single agent and in combination with sorafenib. iiarjournals.org |
Combination Therapy Strategies in Preclinical Settings
Investigations into combining PI-103 with other therapeutic agents have revealed promising synergistic interactions in various preclinical cancer models. These strategies aim to enhance anti-tumor efficacy, overcome resistance mechanisms, and potentially reduce the required dose of individual agents.
Synergistic Interactions with Epidermal Growth Factor Receptor (EGFR) Inhibitors
Preclinical studies have explored the combination of PI-103 with EGFR inhibitors, particularly in cancer types where both pathways are implicated, such as glioma and triple-negative breast cancer (TNBC). Amplification and mutation of EGFR are common in glioma and are associated with high-grade glioblastoma multiforme tumors. nih.gov Since EGFR amplification can lead to the activation of PI3 kinase, combining inhibitors of both pathways has been investigated. nih.gov
Studies in glioma cell lines, including those transduced with EGFR or ΔEGFR (a constitutively signaling allele), showed that PI-103 was effective in blocking the phosphorylation of Akt, a key downstream target of PI3K. nih.gov This suggests that PI-103 can impact signaling in EGFR-driven glioma. While wild-type EGFR and ΔEGFR showed subtle differences in response, PI-103 demonstrated equivalent biochemical activity in cell lines with varying EGFR levels. nih.gov
In triple-negative breast cancer cells, combinatorial treatment of PI-103 with clinical EGFR inhibitors like erlotinib (B232) or gefitinib (B1684475) synergistically inhibited cell proliferation in certain cell lines, such as SUM149PT and MDA-MB-468. nih.gov This synergistic effect was not observed in all TNBC cell lines, highlighting the potential for subtype-specific responses. nih.govresearchgate.net The combination of gefitinib and PI-103 also significantly induced apoptosis, indicated by caspase-3/7-mediated PARP cleavage and reduced levels of anti-apoptotic proteins like XIAP and Bcl-2 in susceptible cell lines. nih.gov
Furthermore, in EGFR mutant lung cancer cells with acquired resistance to EGFR-TKIs mediated by HGF, PI-103 combined with gefitinib successfully overcame this resistance in a xenograft model, leading to tumor regression. aacrjournals.org Transient exposure to the combination caused sustained inhibition of Akt phosphorylation and induced apoptosis. aacrjournals.org
These findings suggest that combining PI-103 with EGFR inhibitors can lead to enhanced anti-tumor effects and overcome resistance in certain cancer contexts, providing a rationale for exploring similar combinations in this compound research.
Potentiation of Chemotherapeutic Agents (e.g., Doxorubicin (B1662922), Cisplatin)
PI-103 has also demonstrated the ability to potentiate the effects of conventional chemotherapeutic agents in preclinical models. PI3K inhibitors, including PI-103, have been shown to synergize with various chemotherapeutics such as doxorubicin and cisplatin (B142131) to trigger apoptosis in cancer cells. oncotarget.comresearchgate.net
In neuroblastoma cells, PI-103 exhibits synergistic activity with doxorubicin and cisplatin, among other cytotoxic agents, leading to induced apoptosis. researchgate.net The combination of PI-103 and doxorubicin has been shown to suppress tumor growth in an in vivo neuroblastoma model. researchgate.net
Studies in human chordoma cell lines have indicated that PI-103 can decrease proliferation and induce apoptosis, and these apoptotic effects are augmented when combined with doxorubicin and cisplatin. iiarjournals.org The combination resulted in a synergistic increase in the level of apoptosis. iiarjournals.org
Similarly, in liposarcoma cell lines, combination with PI-103 treatment strongly synergized the growth-inhibitory effects of doxorubicin and cisplatin. plos.org This suggests that PI-103 may lower the apoptotic threshold of these chemotherapy drugs in liposarcoma cells by targeting the PI3K/AKT pathway. plos.org
These preclinical results indicate that combining PI-103 with chemotherapeutic agents like doxorubicin and cisplatin can enhance their cytotoxic effects and overcome resistance in various cancer types, providing a basis for investigating similar combinations with this compound.
Collaboration with Novel Therapeutic Modalities (e.g., Stem Cell-Delivered TRAIL)
PI-103 has also been explored in combination with novel therapeutic approaches, such as the delivery of TNF-Related Apoptosis-Inducing Ligand (TRAIL) via stem cells. TRAIL is a promising anti-cancer agent that can induce apoptosis in cancer cells with minimal toxicity to normal cells. nih.gov
In experimental glioma models, PI-103 has been shown to cooperate with stem cell-delivered secretable TRAIL (S-TRAIL). nih.govaacrjournals.org Combining systemic delivery of PI-103 with neural stem cell (NSC)-delivered S-TRAIL resulted in a significant reduction in tumor volumes in an orthotopic intracranial xenograft model compared to PI-103 treatment alone. oncotarget.comnih.govaacrjournals.org PI-103 augmented the response of glioma cells to stem cell-delivered S-TRAIL in coculture experiments, leading to increased cell killing in vitro. nih.govaacrjournals.org
This combination strategy aims to simultaneously inhibit cell proliferation through PI3K/mTOR inhibition by PI-103 and activate cell death pathways through TRAIL delivered directly to the tumor site by stem cells. aacrjournals.org These findings offer a preclinical rationale for combining systemically delivered antiproliferative agents with novel stem cell-based proapoptotic therapies for malignant gliomas. nih.govaacrjournals.org The success of this approach with PI-103 suggests potential avenues for exploring similar combinations involving this compound.
| Combination Partner | Cancer Model(s) | Observed Effect | Relevant Source(s) |
| EGFR Inhibitors (Erlotinib, Gefitinib) | TNBC, EGFR mutant lung cancer, Glioma | Synergistic inhibition of proliferation, increased apoptosis, overcoming resistance | nih.govnih.govresearchgate.netaacrjournals.org |
| Doxorubicin | Neuroblastoma, Chordoma, Liposarcoma | Synergistic induction of apoptosis, suppressed tumor growth | researchgate.netiiarjournals.orgplos.org |
| Cisplatin | Neuroblastoma, Chordoma, Liposarcoma | Synergistic induction of apoptosis | researchgate.netiiarjournals.orgplos.org |
| Stem Cell-Delivered TRAIL | Glioma | Augmented anti-tumor effect, reduced tumor volume | oncotarget.comnih.govaacrjournals.orgaacrjournals.org |
Mechanisms of Resistance to Pi3k/mtor Inhibitors Including Relevance for Pi 103 D8
Characterization of PI3K-Dependent Resistance Mechanisms
PI3K-dependent resistance mechanisms involve alterations within the PI3K pathway itself that reduce the effectiveness of inhibitors. While the search results discuss PI3K-dependent resistance in general, specific detailed characterization directly linked to PI 103-D8 or PI-103 in this context is limited in the provided snippets. However, PI-103 is known to inhibit p110α of class I PI3K nih.gov. Activation of PI3K can occur through various mechanisms, including the recruitment of the PI3K heterodimer to the plasma membrane upon stimulation of receptor tyrosine kinases (RTKs), leading to the phosphorylation of PIP2 to PIP3 mdpi.com. PTEN, a lipid phosphatase, acts as a negative regulator by converting PIP3 back to PIP2; thus, loss or inactivation of PTEN can lead to hyperactivation of the PI3K pathway and contribute to resistance nih.gov. PDK1 also plays a role in activating Akt downstream of PI3K mdpi.com. Overexpression of PDK1 has been identified as a resistance mechanism to PI3K inhibition nih.gov.
Identification of PI3K-Independent Adaptive Resistance Mechanisms
Adaptive resistance mechanisms that are independent of the primary PI3K pathway can also emerge, allowing cancer cells to survive and proliferate despite PI3K/mTOR inhibition nih.gov.
Upregulation of Receptor Tyrosine Kinases (RTKs)
Upregulation and activation of RTKs are significant mechanisms of adaptive resistance to PI3K/Akt inhibition nih.govnih.gov. Inhibition of the PI3K/AKT pathway can lead to the upregulation and activation of RTKs through feedback loops aimed at maintaining pathway equilibrium nih.gov. This can involve FOXO-dependent pathways and compensatory activation of the MAPK pathway nih.gov. For example, inhibition of upstream components of the PI3K pathway has been shown to lead to compensatory activation of HER3 nih.gov. In diffuse-type gastric carcinoma cells with MET amplification, FGFR2 overexpression was found to be responsible for resistance to MET inhibitors, and overexpression of PI3K p110α also contributed to acquired resistance mdpi.com. PI-103, a PI3K inhibitor, in combination with a MET inhibitor, showed antitumor effects against these resistant cells mdpi.com. In breast cancer, Akt inhibitor resistance has been associated with hyper-phosphorylation of multiple RTKs, including EGFR, Her2, HFGR, EphB3, and ROR1 nih.gov.
Role of PIM Kinase in Promoting Drug Resistance
PIM kinase expression is elevated in breast cancer samples treated with PI3K inhibitors, suggesting a potential role for PIM kinases in resistance to these inhibitors nih.gov. PIM kinases are overexpressed in many cancers and can promote cell survival and proliferation nih.govmdpi.com. Overexpression of PIM1 has been shown to confer resistance to PI3K pathway inhibition across multiple pharmacological contexts, including resistance to the PI3K/mTOR inhibitor PI-103 nih.gov. PIM1 overexpression may exert resistance by activating downstream effectors normally regulated by AKT, such as PRAS40, leading to the relief of inhibitory constraints on mTOR activity and promoting protein synthesis nih.gov.
Alterations in NRF2 Signaling and Redox Homeostasis
The transcription factor Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) plays a central role in regulating cellular responses to oxidative stress and maintaining redox homeostasis researchgate.netmdpi.com. While transient activation of NRF2 is protective in normal cells, persistent or aberrant activation in cancer cells is implicated in tumor progression, metabolic reprogramming, and resistance to chemotherapy and radiotherapy researchgate.net. Cancer cells can disrupt redox homeostasis through reactive oxygen species (ROS) regulatory mechanisms, leading to tumor progression and chemoresistance researchgate.net. Continuous activation of NRF2 can reduce ROS levels, contributing to drug resistance researchgate.net. Inhibiting the NRF2 pathway is being explored as a strategy to increase tumor sensitivity to chemotherapy researchgate.net. While the search results discuss the role of NRF2 in resistance and redox homeostasis generally, a direct link specifically characterizing the alterations in NRF2 signaling and redox homeostasis as a resistance mechanism to this compound or PI-103 is not explicitly detailed in the provided snippets. However, given the role of PI3K/Akt signaling in metabolic adaptation and the link between oxidative stress and signaling pathways plos.org, further research may elucidate a more direct connection.
Strategies for Overcoming Resistance in Preclinical Models
Several strategies are being investigated in preclinical models to overcome resistance to PI3K/mTOR inhibitors. Combining PI3K/mTOR inhibitors with other agents that target complementary or compensatory pathways is a key approach researchgate.net.
Targeting the feedback activation of RTKs is one strategy. In diffuse-type gastric carcinoma cells resistant to MET inhibitors due to FGFR2 overexpression, treatment with a combination of FGFR2 and MET inhibitors blocked tumor growth mdpi.com. Similarly, the combination of PI-103 with a MET inhibitor showed antitumor effects in MET-amplified, MET-inhibitor-resistant DGC cells mdpi.com. In breast cancer models of Akt inhibitor resistance where RTKs are hyper-phosphorylated, resistance could be overcome by treatment with an EGFR inhibitor nih.gov.
Another strategy involves targeting downstream effectors or parallel pathways that become activated upon PI3K/mTOR inhibition. Given the role of PIM kinases in resistance, co-targeting PIM and PI3K/mTOR pathways is being explored. Novel dual PIM and PI3K/mTOR inhibitors are in preclinical evaluation for breast cancer nih.gov.
Targeting MYC activation, which can occur following mTOR inhibition, may also be necessary to overcome resistance nih.gov.
Preclinical studies have also explored the use of dual PI3K/mTOR inhibitors like PI-103 to enhance the effectiveness of other therapies. PI-103 significantly sensitized SKBR3 cells to radiotherapy and induced prolongation of γH2AX foci frontiersin.org. The radiosensitization effect of dual PI3K/mTOR inhibitors like PI-103 has also been observed in prostate cancer cells researchgate.net.
While PI-103 itself may not be clinically developed due to pharmacokinetic limitations, its preclinical evaluation has provided valuable insights into resistance mechanisms and potential combination strategies that can be applied to other PI3K/mTOR inhibitors researchgate.net. Overcoming resistance often requires combination therapies that target multiple mechanisms mdpi.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| PI-103 | 9884685 |
| This compound | 42605288 |
| Quercetin (B1663063) | 5280343 |
| Everolimus | 6442171 |
| Alpelisib | 11276772 |
| Capivasertib | 135519839 |
| Rapamycin (B549165) | 5284616 |
| NVP-BEZ235 | 11276772 |
| Torin1 | 11176225 |
| PP242 | 10109667 |
| IPI-549 | 135432824 |
| IBL-302 | Not found |
| Gefitinib (B1684475) | 123631 |
| MET inhibitor | Not applicable (class of compounds) |
| FGFR2 inhibitor | Not applicable (class of compounds) |
| EGFR inhibitor | Not applicable (class of compounds) |
| MI219 | 10322121 |
| MI-63 | 44205315 |
| Bortezomib | 387470 |
| Japonicone A | 129580061 |
| Cisplatin (B142131) | 27678 |
| AZD1208 | 46864130 |
| PIM447 | 57188600 |
| Olaparib | 23721621 |
| Talazoparib | 9942631 |
| Luteolin | 5280445 |
| Sapanisertib | 11276772 |
| Trastuzumab | 60216124 |
| Lapatinib | 208907 |
| BGT226 | 24857353 |
| XL765/SAR245409 | 24857353 |
| SF1126 | 16008969 |
| GDC-0980 | 24857353 |
| PF-04691502 | 24857353 |
| PKI-587 | 46864130 |
| GSK2126458 | 24857353 |
| BX912 | 166860 |
| PIT-1 | 16008969 |
| Z-guggulsterone | 5281673 |
| 1,3-Dicaffeoylquinic acid | 6917471 |
| 10-DEBC hydrochloride | 145559 |
| Ibrutinib | 24764607 |
| Alofanib (RPT835) | 135519839 |
| DGY-09-192 | Not found |
| PRO-007 | Not applicable (antibody) |
| BAY 1187982 | Not found |
| FI-700 | Not found |
| MI-63 | 44205315 |
| MI-219 | 10322121 |
| Samotolisib | 11276772 |
Data Table: IC50 Values for PI-103 Against Various Kinases
| Kinase Target | IC50 (nM) | Source |
| DNA-PK | 2 | caymanchem.com |
| p110α (PI3K) | 8 | caymanchem.com |
| mTORC1 | 20 | caymanchem.com |
| PI3-KC2β | 26 | caymanchem.com |
| p110δ (PI3K) | 48 | caymanchem.com |
| mTORC2 | 83 | caymanchem.com |
| p110β (PI3K) | 88 | caymanchem.com |
| p110γ (PI3K) | 150 | caymanchem.com |
This table presents the inhibitory concentrations (IC50) of PI-103 against various kinase targets, highlighting its potency against DNA-PK, PI3K isoforms (particularly p110α), and mTOR complexes. caymanchem.com
Data Table: Effect of PI-103 on AKT Phosphorylation in H2O2-Induced DLA Cells
| Treatment | AKT (Ser-473) Phosphorylation (% of H2O2 induced) | AKT (Thr-308) Phosphorylation (% of H2O2 induced) | Source |
| H2O2 | 100 | 100 | plos.org |
| PI-103 | ~3 | ~23 | plos.org |
| Quercetin | ~50 | ~30 | plos.org |
This table illustrates the significant reduction in AKT phosphorylation at both Ser-473 and Thr-308 sites in Dalton's lymphoma (DLA) cells treated with PI-103 after induction with hydrogen peroxide (H2O2), indicating PI-103's effectiveness in downregulating the PI3K-AKT pathway. plos.org The effect is compared to Quercetin, which also shows inhibitory activity. plos.org
Data Table: Effect of PI-103 on PTEN Level in H2O2-Induced DLA Cells
| Treatment | PTEN Level (Fold Change vs. H2O2 induced) | Source |
| H2O2 | 1 | plos.org |
| PI-103 | ~2.43 | plos.org |
| Quercetin | ~2 | plos.org |
This table shows that treatment with PI-103 significantly increased the level of the tumor suppressor PTEN in H2O2-induced DLA cells, reflecting a downregulation of PI3K activity. plos.org Quercetin also demonstrated a similar effect.
Structure Activity Relationship Sar and Analog Development of Pi 103 As a Template for Pi 103 D8
Molecular Interactions and Binding Pockets within Target Kinases (e.g., PI3Kα-PI103 Crystal Structures)
Crystal structure analysis of PI3Kα complexed with PI-103 has provided significant insights into the molecular interactions governing its binding affinity and selectivity acs.orgnih.gov. PI-103 binds to the ATP-binding site within the kinase catalytic domain of p110α, located in a cleft between the N- and C-terminal lobes acs.org. This binding mode is similar to that of ATP in other protein kinases acs.org.
Specific interactions observed in the PI3Kα-PI-103 complex crystal structure (PDB ID: 4L23) reveal that PI-103 adopts a relatively flat conformation within the binding pocket acs.org. Key residues involved in the interaction include Ile800, Asp810, Tyr836, Glu849, and Val851 on one side, and Met922, Ile932, and Asp933 on the other acs.org. Hydrogen bonds play a critical role in the binding. The morpholine (B109124) oxygen of PI-103 acts as a hydrogen bond acceptor to the amide of the hinge region residue Val851 acs.org. The hydroxyl group on the phenol (B47542) moiety of PI-103 forms two hydrogen bonds with the carboxyl group of Asp810 and the hydroxyl group of Tyr836 acs.org.
The crystal structure also highlighted the importance of Lys802 at the bottom of the ATP catalytic site acs.org. Substitutions at the R1 position of the phenol portion of PI-103 were explored, and it was demonstrated that introducing appropriate substituents at this position could improve binding affinity by forming a new hydrogen bond with Lys802 acs.orgnih.gov. Furthermore, the crystal structure of a PI3Kα complex with a derivative (compound 9d) revealed the flexibility of Lys802, suggesting that its conformational changes could create additional space in the catalytic site, which could be exploited for further structural modifications and the design of more potent and selective inhibitors acs.orgnih.gov.
Rational Design and Synthesis of Derivatives for Enhanced Potency or Selectivity
Based on the structural information gleaned from the PI3Kα-PI-103 complex, rational design strategies have been employed to synthesize derivatives with improved potency or selectivity acs.orgnih.govtandfonline.com. Modifications at the R1 position of the phenol moiety of PI-103 have been a primary focus acs.orgnih.govresearchgate.net. For instance, a derivative with an amino substitution at this position (compound 9d) showed enhanced potency, and its crystal structure revealed how it interacted with the flexible Lys802 residue acs.orgnih.gov. Another derivative (compound 9e) with a hydroxyl group at the R1 position also demonstrated improved potency by forming a new hydrogen bond with Lys802 acs.orgnih.gov.
The pyridofuropyrimidine core of PI-103 has served as a template for the design of various analog series aimed at targeting PI3K oncotarget.comrsc.org. These efforts involve exploring different substituents on the core structure to modulate interactions within the binding pocket and improve inhibitory profiles. The goal is often to achieve better selectivity among the different PI3K isoforms or to target specific aspects of the PI3K/mTOR pathway oncotarget.com.
Strategies for Improving Pharmacological Properties (e.g., Bioisosteres, Prodrug Approaches)
Despite its potent biochemical activity, PI-103 faced limitations in its pharmacokinetic properties, particularly rapid in vivo metabolism, which hindered its clinical development nih.govrsc.orgnih.govnih.gov. The phenolic hydroxyl group of PI-103 is susceptible to rapid glucuronidation in vivo rsc.org. To address these challenges, strategies such as the development of bioisosteres and prodrugs have been pursued nih.govnih.govnih.govresearchgate.net.
One approach involved the design and synthesis of a boron-containing bioisostere, PI-103BE (compound 9), where the phenolic hydroxyl group was replaced by a boronate moiety nih.govnih.govnih.govresearchgate.net. This modification was explored based on the understanding that replacing phenolic hydroxyl groups with boronic acid or boronate can enhance bioavailability nih.gov. While PI-103BE showed improved bioavailability in pharmacokinetic studies in mice compared to PI-103, its in vitro antiproliferative activity was reduced nih.govnih.govnih.gov. However, PI-103BE is partially converted to its corresponding boronic acid metabolite and, to a lesser extent, to PI-103 in cell culture, contributing to its activity nih.govnih.gov.
Prodrug strategies have also been investigated to improve the metabolic stability and bioavailability of PI-103 nih.govresearchgate.netresearchgate.net. These approaches aim to deliver an inactive or less active precursor molecule that is subsequently converted to the active PI-103 in the body, potentially with improved pharmacokinetic profiles or targeted release researchgate.netresearchgate.net. For example, a reactive oxygen species (ROS)-induced drug release prodrug of PI-103 has been designed to release the active compound in the presence of high ROS levels, which are often found in the tumor microenvironment researchgate.netresearchgate.net.
These strategies highlight the ongoing efforts to overcome the pharmacokinetic limitations of PI-103 and its derivatives, paving the way for the development of compounds with more favorable drug-like properties.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| PI-103 | 9884685 |
| PI 103-D8 | No specific CID found for the deuterium-labeled version, but it is based on PI-103. |
| GDC-0941 | 11524136 |
| LY294002 | 3951 |
| GDC-0032 (Taselisib) | 53307677 |
| BYL719 (Alpelisib) | 11507718 |
| mTOR | 54719166 |
| DNA-PK | 124080 |
| PI3Kα (p110α) | 5295 |
| PI3Kβ (p110β) | 5296 |
| PI3Kδ (p110δ) | 5297 |
| PI3Kγ (p110γ) | 5298 |
| PI-103BE | No specific CID found. |
| RIDR-PI-103 | No specific CID found. |
Data Tables
While detailed quantitative SAR data for a wide range of PI-103 derivatives was not consistently available across the search results in a format suitable for a single, comprehensive interactive table, the following table summarizes the inhibitory activity of PI-103 against key targets based on the provided information:
| Target | IC50 (nM) | Source |
| p110α | 2, 8, 8.4 | apexbt.com, medchemexpress.com, nih.gov |
| p110β | 3, 88 | apexbt.com, medchemexpress.com |
| p110δ | 3, 48 | apexbt.com, medchemexpress.com |
| p110γ | 15, 150 | apexbt.com, medchemexpress.com |
| mTORC1 | 20, 30 | medchemexpress.com, apexbt.com |
| mTORC2 | 83 | medchemexpress.com |
| DNA-PK | 2, 23 | medchemexpress.com, apexbt.com |
Note: IC50 values may vary slightly depending on the specific assay conditions and source.
Advanced Research Methodologies and Applications for Pi 103 D8 in Academic Research
Biochemical Assays for Kinase Activity Inhibition (e.g., IC50 Determination)
Biochemical assays are fundamental in characterizing the inhibitory potency of compounds like PI 103-D8 against their target kinases. The half-maximal inhibitory concentration (IC50) is a key parameter determined in these assays, representing the concentration of the inhibitor required to inhibit 50% of the enzyme's activity.
PI 103 has demonstrated potent inhibitory activity against various kinases involved in the PI3K/Akt/mTOR pathway. Reported IC50 values for PI 103 against different targets include:
DNA-PK: 2 nM tocris.commedchemexpress.com
PI 3-kinase p110α: 8 nM tocris.commedchemexpress.com
mTORC1: 20 nM tocris.commedchemexpress.com
PI 3-KC2β: 26 nM tocris.com
PI 3-kinase p110δ: 48 nM tocris.commedchemexpress.com
mTORC2: 83 nM tocris.commedchemexpress.com
PI 3-kinase p110β: 88 nM tocris.commedchemexpress.com
PI 3-kinase p110γ: 150 nM tocris.commedchemexpress.com
ATR: 850 nM tocris.com
ATM: 920 nM tocris.com
PI 3-KC2α: ~1000 nM tocris.com
hsVPS34: 2300 nM tocris.com
These values are typically determined using cell-free kinase assays, such as scintillation proximity assays or high-throughput membrane capture assays, in the presence of ATP and appropriate substrates medchemexpress.com. The deuterium (B1214612) labeling in this compound is not expected to significantly alter the intrinsic inhibitory activity against the target enzymes in these in vitro biochemical assays, as the deuterium substitution primarily impacts pharmacokinetic properties rather than direct enzyme binding affinity.
Here is a table summarizing some reported IC50 values for PI 103:
| Target | IC50 (nM) | Assay Type (Implied) | Source |
| DNA-PK | 2 | Cell-free kinase | tocris.commedchemexpress.com |
| PI 3-kinase p110α | 8 | Cell-free kinase | tocris.commedchemexpress.com |
| mTORC1 | 20 | Cell-free kinase | tocris.commedchemexpress.com |
| PI 3-KC2β | 26 | Cell-free kinase | tocris.com |
| PI 3-kinase p110δ | 48 | Cell-free kinase | tocris.commedchemexpress.com |
| mTORC2 | 83 | Cell-free kinase | tocris.commedchemexpress.com |
| PI 3-kinase p110β | 88 | Cell-free kinase | tocris.commedchemexpress.com |
| PI 3-kinase p110γ | 150 | Cell-free kinase | tocris.commedchemexpress.com |
| ATR | 850 | Cell-free kinase | tocris.com |
| ATM | 920 | Cell-free kinase | tocris.com |
| PI 3-KC2α | ~1000 | Cell-free kinase | tocris.com |
| hsVPS34 | 2300 | Cell-free kinase | tocris.com |
Cell-Based Assays for Pathway Activity and Cellular Responses (e.g., Western Blotting for Phosphorylation Markers)
Western blotting is a widely used technique in cell-based assays to monitor the phosphorylation status of key proteins in signaling pathways targeted by this compound, such as the PI3K/Akt/mTOR pathway. Inhibition of PI3K and mTOR by PI 103 leads to decreased phosphorylation of downstream substrates like Akt (at Ser473 and Thr308), S6 kinase (S6K), and 4E-BP1 medchemexpress.comnih.govnih.govplos.orgresearchgate.net.
Studies using PI 103 in various cancer cell lines, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) cells, have demonstrated its ability to inhibit the phosphorylation of these markers as detected by Western blotting nih.govnih.gov. For instance, PI 103 treatment resulted in decreased phosphorylation of p70s6k and Akt in NSCLC cells nih.gov. In HCC cells, PI 103 strongly inhibited EGF-stimulated phosphorylation of mTOR (Ser2448), S6K (Thr389), and Akt (Ser473), indicating inhibition of both mTORC1 and mTORC2 activity nih.gov.
Beyond phosphorylation markers, cell-based assays can also assess cellular responses such as proliferation, cell cycle progression, and apoptosis. PI 103 has been shown to inhibit cell proliferation, induce G0-G1 cell cycle arrest, and promote apoptosis in various cancer cell lines tocris.comselleckchem.comnih.govnih.gov. Western blotting in these studies can reveal changes in the expression levels of cell cycle regulators (e.g., cyclins and cyclin-dependent kinase inhibitors like p21 and p27) and apoptotic proteins (e.g., caspases) nih.govnih.gov.
The use of this compound in these assays allows researchers to correlate the observed cellular effects with the presence and metabolism of the labeled compound, providing insights into its intracellular behavior and target engagement.
In Vivo Pharmacodynamic Biomarker Identification and Monitoring
Identifying and monitoring pharmacodynamic (PD) biomarkers in vivo is crucial for understanding the biological effects of this compound and assessing target engagement in living systems. PD biomarkers can provide non-invasive or minimally invasive indicators of pathway modulation and potential therapeutic response.
Application of Magnetic Resonance Spectroscopy (MRS) for Metabolic Changes (e.g., Phosphocholine)
Magnetic Resonance Spectroscopy (MRS) is a powerful non-invasive technique that can detect and quantify specific metabolites in tissues in vivo. Alterations in cellular metabolism, particularly phospholipid metabolism, have been identified as potential PD biomarkers for PI3K pathway inhibition.
Studies using PI 103 have shown that treatment can lead to a decrease in phosphocholine (B91661) (PC) and total choline (B1196258) (tCho) levels, as detected by MRS nih.govnih.govnih.gov. These choline-containing compounds are intermediates in phospholipid metabolism, and their levels are often elevated in cancer cells due to increased membrane synthesis mrineonatalbrain.com. The reduction in PC and tCho levels following PI 103 treatment is associated with the downregulation of choline kinase α (ChoKα), a key enzyme in phospholipid synthesis, indicating a direct link between PI3K/mTOR inhibition and altered choline metabolism nih.gov.
This decrease in PC and tCho can be monitored using both phosphorus-31 (³¹P)-MRS and proton (¹H)-MRS nih.govnih.gov. ¹H-MRS is particularly valuable due to its higher sensitivity and wider clinical applicability nih.gov. Monitoring these metabolic changes via MRS can serve as a non-invasive method to assess the extent of PI3K pathway inhibition in vivo and potentially predict tumor response to this compound treatment during early-stage research nih.govnih.gov.
Here is a summary of MRS findings related to PI 103:
| Metabolite | Change upon PI 103 Treatment | Detection Method | Significance | Source |
| Phosphocholine (PC) | Decrease | ³¹P-MRS, ¹H-MRS | Indicator of altered phospholipid metabolism | nih.govnih.gov |
| Total Choline (tCho) | Decrease | ³¹P-MRS, ¹H-MRS | Indicator of altered phospholipid metabolism | nih.govnih.gov |
Molecular Modeling and Crystallographic Studies for Ligand-Target Interactions
Molecular modeling and crystallographic studies provide detailed insights into the binding interactions between PI 103 and its target kinases at the atomic level. This structural information is invaluable for understanding the compound's mechanism of action and guiding the design of novel inhibitors.
Crystallographic studies have determined the crystal structure of human PI3Kα in complex with PI 103 nih.gov. These structures reveal how PI 103 binds to the ATP catalytic site of PI3Kα, highlighting key interactions that contribute to its binding affinity and specificity nih.gov. For example, the structure of the PI3Kα-PI 103 complex has shown that substitutions on the phenol (B47542) portion of PI 103 can improve binding affinity by forming new hydrogen bonds with residues like Lys802 in the ATP catalytic site nih.gov. The flexibility of residues like Lys802 can also create additional space in the catalytic site, which is relevant for further structural modifications and inhibitor design nih.gov.
Molecular modeling techniques, such as docking studies and molecular dynamics simulations, complement crystallographic data by providing a theoretical framework to predict binding modes, estimate binding affinities, and explore the dynamic interactions between this compound and its targets mdpi.comcore.ac.ukresearchgate.netchemrxiv.org. These computational methods can help researchers understand the impact of structural modifications, including deuterium labeling, on the compound's interaction with the target protein. While deuterium labeling itself is unlikely to significantly alter the fundamental binding pose, modeling can help assess any subtle effects on binding dynamics or stability.
Utility of Deuterium Labeling (this compound) in Mechanistic and Pharmacokinetic Research (e.g., Stable Isotope Tracing, Metabolic Stability Studies)
Deuterium labeling, as seen in this compound, is a powerful technique in drug discovery and development, offering significant advantages in mechanistic and pharmacokinetic studies symeres.comacs.orgcreative-proteomics.com. The key benefit of deuterium substitution is the kinetic isotope effect, where the stronger carbon-deuterium bond compared to a carbon-hydrogen bond can influence the rate of metabolic reactions involving cleavage of these bonds symeres.comacs.org.
In the context of this compound, deuterium labeling can be utilized for:
Stable Isotope Tracing: Deuterium-labeled compounds serve as tracers that can be followed through metabolic pathways using techniques like mass spectrometry symeres.comacs.orgcreative-proteomics.commdpi.com. This allows researchers to elucidate the metabolic fate of this compound, identify metabolites, and understand the pathways involved in its biotransformation symeres.comacs.org.
Metabolic Stability Studies: Deuterium labeling at metabolically labile positions can decrease the rate of enzymatic cleavage at those sites, thereby increasing the metabolic stability of the compound symeres.comacs.org. This can lead to improved pharmacokinetic properties, such as reduced clearance and extended half-life symeres.com. By comparing the metabolic profiles and rates of clearance of PI 103 and this compound, researchers can assess the impact of deuterium labeling on the compound's stability in vitro (e.g., in liver microsomes or hepatocytes) and in vivo acs.org.
Quantitative Analysis: Stable isotope-labeled internal standards, like this compound, are essential for accurate and sensitive quantification of the unlabeled compound and its metabolites in biological samples using mass spectrometry-based analytical methods (e.g., LC-MS/MS) symeres.comacs.org. The labeled standard behaves almost identically to the unlabeled analyte during sample preparation and analysis, compensating for potential variations and improving the reliability of the quantitative data.
The use of this compound in these studies allows for a more precise understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, which is critical for preclinical characterization and translation to in vivo research.
Applications in Enhancing Gene Editing Efficiency (e.g., CRISPR/Cas9 Knockin in T Cells)
Recent research has explored the unexpected utility of PI 103 in enhancing the efficiency of gene editing technologies, particularly CRISPR/Cas9-mediated knockin in human T cells nih.govbiorxiv.orgresearchgate.net. CRISPR/Cas9 allows for precise targeting and modification of the genome, which is a powerful tool for generating genetically modified cells for research and therapeutic purposes nih.govfrontiersin.org.
Efficient knockin, where a new genetic sequence is inserted at a specific genomic locus, is often challenging in primary cells like T cells. Studies have shown that inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme involved in DNA repair pathways, can improve the efficiency of CRISPR/Cas9-mediated knockin by influencing how the cell repairs the double-strand break introduced by Cas9 nih.govbiorxiv.orgresearchgate.net.
PI 103 has been identified as a compound that can significantly increase the efficiency of CRISPR/Cas9-mediated T-cell receptor (TCR) knockin into the TCR alpha chain (TRAC) locus in primary human T cells nih.govbiorxiv.orgresearchgate.net. This effect is attributed, at least in part, to its DNA-PK inhibitory activity selleckchem.comnih.gov. By inhibiting DNA-PK, PI 103 may favor the homology-directed repair (HDR) pathway, which is required for precise knockin, over the non-homologous end joining (NHEJ) pathway, which can lead to insertions or deletions nih.gov.
Importantly, studies have indicated that PI 103, at concentrations that enhance knockin efficiency, does not negatively impact T-cell viability, phenotype, expansion, or effector function, suggesting its potential compatibility with the generation of gene-modified T cells for research and potentially clinical applications nih.govbiorxiv.org. While the specific application of this compound in this context is not explicitly detailed in the search results, the findings with unlabeled PI 103 highlight a novel research application area for this compound class, where the deuterium-labeled version could potentially be used to study the mechanistic basis of this enhancement or for quantitative purposes in such gene editing experiments.
Q & A
Q. What are the established protocols for synthesizing PI 103-D8 with high purity?
To ensure high-purity synthesis, researchers should:
- Use controlled reaction conditions (e.g., inert atmosphere, precise temperature gradients) to minimize side reactions.
- Employ column chromatography or recrystallization for purification, validated via HPLC or NMR .
- Cross-reference synthetic protocols with peer-reviewed literature to confirm reproducibility .
Table 1: Key Synthesis Parameters
| Parameter | Optimal Range | Validation Method |
|---|---|---|
| Reaction Temperature | 25–30°C | HPLC retention time |
| Solvent System | Dichloromethane:MeOH (9:1) | TLC Rf analysis |
| Purification | Silica gel chromatography | NMR purity ≥98% |
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological steps include:
- Structural analysis : Use NMR (<sup>1</sup>H, <sup>13</sup>C) and X-ray crystallography for atomic-level resolution .
- Physicochemical profiling : Determine solubility (via shake-flask method), logP (HPLC), and thermal stability (DSC/TGA) .
- Validate data against computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What stability conditions should be considered for long-term storage of this compound?
- Conduct accelerated stability studies under varying pH, humidity, and temperature (ICH Q1A guidelines).
- Use LC-MS to monitor degradation products and establish shelf-life .
- Store in amber vials at –20°C under argon to prevent oxidation and photodegradation .
Advanced Research Questions
Q. How can contradictory data regarding this compound's mechanism of action be systematically resolved?
- Triangulation : Combine biochemical assays (e.g., enzyme inhibition), omics data (proteomics/transcriptomics), and computational docking to validate hypotheses .
- Statistical rigor : Apply multivariate analysis to identify confounding variables (e.g., batch effects, assay interference) .
- Reproducibility checks : Replicate experiments across independent labs with standardized protocols .
Q. What methodologies optimize this compound's synthesis yield while maintaining reproducibility?
- Use Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and reaction time .
- Implement process analytical technology (PAT) for real-time monitoring of reaction kinetics .
- Validate scalability using microreactor systems to ensure consistency across batches .
Q. What computational models predict this compound's interactions with biological targets?
- Molecular dynamics (MD) simulations : Assess binding affinity and conformational stability with target proteins (e.g., kinase domains) .
- QSAR modeling : Correlate structural descriptors (e.g., electronegativity, steric bulk) with activity data to guide lead optimization .
- Cross-validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How do researchers design dose-response experiments to evaluate this compound's efficacy?
- Non-linear regression : Fit data to sigmoidal curves (Hill equation) to determine EC50/IC50 values .
- Include positive/negative controls and account for solvent cytotoxicity via MTT assays .
- Use power analysis to justify sample size and minimize Type I/II errors .
Q. What strategies validate this compound's specificity in complex biological systems?
- Off-target profiling : Screen against panels of unrelated enzymes/receptors (e.g., Eurofins CEREP panel) .
- CRISPR/Cas9 knockout models : Confirm target dependency in isogenic cell lines .
- Chemical proteomics : Use affinity-based pull-down assays to identify interacting proteins .
Q. How can cross-disciplinary approaches enhance understanding of this compound's applications?
- Integrate cheminformatics (e.g., PubChem data mining) with systems biology (pathway enrichment analysis) to identify novel therapeutic contexts .
- Collaborate with material scientists to explore drug delivery systems (e.g., nanoparticles for improved bioavailability) .
- Publish negative results and share raw datasets in open-access repositories to foster community-driven validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
